N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the phenoxyacetamide core: This involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Introduction of the trifluoromethyl aniline group: The phenoxyacetic acid derivative is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Addition of the tert-butyl group: Finally, the tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(2-methoxy-4-{[3-chloroanilino]methyl}phenoxy)acetamide
- N-(tert-butyl)-2-(2-methoxy-4-{[3-methylanilino]methyl}phenoxy)acetamide
- N-(tert-butyl)-2-(2-methoxy-4-{[3-fluoroanilino]methyl}phenoxy)acetamide
Uniqueness
N-tert-butyl-2-[2-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)phenoxy]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H25F3N2O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[[3-(trifluoromethyl)anilino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H25F3N2O3/c1-20(2,3)26-19(27)13-29-17-9-8-14(10-18(17)28-4)12-25-16-7-5-6-15(11-16)21(22,23)24/h5-11,25H,12-13H2,1-4H3,(H,26,27) |
InChI Key |
KEJNHJDWQNWQMG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.